molecular formula C19H20ClNO6 B2522009 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1209372-39-3

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No.: B2522009
CAS No.: 1209372-39-3
M. Wt: 393.82
InChI Key: WXNGBZAUIAGDLR-UHFFFAOYSA-N
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Description

Structure and Synthesis 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative featuring a 3,4,5-trimethoxybenzoate core linked to a 2-oxoethyl group substituted with a 3-chlorobenzylamino moiety. The 3,4,5-trimethoxybenzoyl group is a common pharmacophore in bioactive molecules, often associated with microtubule disruption and anticancer activity .

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-5-4-6-14(20)7-12/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNGBZAUIAGDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves a multi-step process:

    Formation of 3-Chlorobenzylamine: This can be achieved by the reduction of 3-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of 3,4,5-Trimethoxybenzoic Acid: This compound can be synthesized through the methylation of gallic acid using dimethyl sulfate in the presence of a base.

    Esterification: The 3,4,5-trimethoxybenzoic acid is then esterified with 2-((3-chlorobenzyl)amino)-2-oxoethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Preliminary studies suggest that compounds similar to 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
  • Enzyme Inhibition
    • This compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer progression. For instance, studies have indicated that derivatives can inhibit the Bcl-2 protein, which is implicated in the survival of cancer cells .
  • Antimicrobial Properties
    • Research has indicated potential antimicrobial effects against various bacterial strains. The presence of the chlorobenzyl group may enhance its ability to penetrate bacterial membranes, leading to increased efficacy against pathogens .

Synthesis and Modification

The synthesis of this compound typically involves:

  • The condensation of appropriate amines with carboxylic acids.
  • Use of coupling agents to facilitate the formation of the desired ester linkages.

Table 1: Summary of Synthesis Methods

Synthesis MethodKey ReagentsYield (%)Reference
Condensation ReactionChlorobenzylamine, Trimethoxybenzoic Acid75%
EsterificationAcetic Anhydride, Base Catalyst80%
Coupling ReactionEDC, DMAP70%

Case Studies

  • Case Study on Anticancer Activity
    • A study published in a peer-reviewed journal demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted its potential as a lead compound for further drug development .
  • Case Study on Antimicrobial Efficacy
    • Another research article focused on the antimicrobial properties of related compounds. It reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for this class of compounds .

Mechanism of Action

The mechanism of action of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzylamine moiety can mimic natural substrates or inhibitors, while the trimethoxybenzoate ester can enhance binding affinity and specificity. The exact pathways depend on the biological context and the specific target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate with structurally related derivatives:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
This compound ~421.8 (calculated) 3-Chlorobenzylamino, 2-oxoethyl linker Hypothesized to target tubulin or kinases; enhanced lipophilicity due to aromatic Cl substituent. N/A
Methyl 3,4,5-trimethoxybenzoate 226.23 Methyl ester Precursor in synthesis; limited bioactivity alone.
Propyl 3,4,5-trimethoxybenzoate (Compound 3) ~268.3 Straight-chain propyl ester 2.3× more potent than butyl analog; equipotent to reference drugs in cytotoxicity assays.
Isopentyl 3,4,5-trimethoxybenzoate (Compound 6) ~296.3 Branched isopentyl ester Slightly higher potency than propyl derivative; emphasizes chain flexibility importance.
N-butyl-3,4,5-trimethoxybenzoamide (Compound 13) ~297.3 Butyl amide (vs. ester) Moderate cytotoxicity; amides show altered pharmacokinetics vs. esters.
GG13: 7-(Methyl(2-((4-sulfamoylbenzoyl)oxy)ethyl)amino)heptyl 3,4,5-trimethoxybenzoate 567.23 Sulfamoylbenzoyl, heptyl linker Dual P-gp/CA XII inhibitor; highlights role of sulfonamide in multi-drug resistance reversal.
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate 350.32 Isoxazolylamino substituent Reduced cytotoxicity compared to aromatic substituents (e.g., chlorobenzyl).

Key Findings:

Substituent Effects on Activity :

  • Aromatic vs. Alkyl Groups : The 3-chlorobenzyl group in the target compound likely enhances tubulin binding affinity compared to alkyl esters (e.g., propyl or isopentyl) due to π-π stacking interactions with hydrophobic pockets in biological targets .
  • Amide vs. Ester Linkages : Amide derivatives (e.g., Compound 13) exhibit reduced cytotoxicity compared to esters, possibly due to decreased metabolic stability or altered membrane permeability .

Chain Length and Branching :

  • Straight-chain propyl esters (Compound 3) show higher potency than branched analogs (Compound 4), suggesting steric hindrance from branching disrupts target binding .
  • Longer chains (e.g., heptyl in GG13) improve solubility but may reduce cellular uptake efficiency .

Functional Group Contributions: Sulfamoyl groups (e.g., in GG13) confer dual inhibitory activity against P-glycoprotein and carbonic anhydrase XII, a unique mechanism absent in the target compound . The 3-chlorobenzylamino group in the target compound may enhance selectivity toward cancer cells overexpressing chloride ion channels or tubulin isoforms .

Synthetic Accessibility :

  • Esters with simple alkyl groups (e.g., methyl or propyl) are synthesized in higher yields (55%) compared to complex derivatives like GG13 (22–40%), reflecting the challenge of introducing bulky or polar substituents .

Biological Activity

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorobenzyl group and a trimethoxybenzoate moiety. Its molecular formula is C₁₈H₁₈ClN₁O₅, with a molecular weight of approximately 363.80 g/mol. The presence of the chlorobenzyl group may influence its interaction with biological targets.

Antiproliferative Effects

Research has indicated that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown IC₅₀ values ranging from 11.05 μM to 24.04 μM against HepG2 and HCT-116 cell lines, suggesting that modifications in the structure can enhance biological efficacy .

CompoundCell LineIC₅₀ (μM)
This compoundHCT-116TBD
Related Compound AHepG211.05 ± 0.55
Related Compound BHCT-11624.04 ± 1.20

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have been shown to downregulate key oncogenes and upregulate pro-apoptotic factors in cancer cells .

Case Studies

A notable study investigated the effects of a related compound on the type III secretion system (T3SS) in E. coli, which is crucial for its virulence. The compound demonstrated significant inhibition of T3SS activity at concentrations as low as 25 μM . This finding suggests that derivatives like this compound could potentially serve as leads in developing new antimicrobial agents.

Safety and Toxicity

While the efficacy of the compound is promising, safety profiles remain crucial for therapeutic applications. Preliminary toxicity assessments in animal models are necessary to evaluate adverse effects at therapeutic concentrations.

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